2-Pyridylmethyl guanidine sulfate

Serotonin receptor binding 5-HT3 antagonism Regioisomeric selectivity

2-Pyridylmethyl guanidine sulfate (CAS 108833-93-8), also systematically named 2-(pyridin-2-ylmethyl)guanidine sulfate, is a salt-form guanidine derivative within the broader pyridylalkylguanidine class. The compound's core structural signature—a guanidine moiety linked via a methylene bridge to the 2-position of a pyridine ring—places it at the intersection of antihypertensive, histamine H2 receptor-modulating, and serine protease-inhibitory pharmacologies that characterize this scaffold family.

Molecular Formula C7H12N4O4S
Molecular Weight 248.26 g/mol
CAS No. 108833-93-8
Cat. No. B8573404
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Pyridylmethyl guanidine sulfate
CAS108833-93-8
Molecular FormulaC7H12N4O4S
Molecular Weight248.26 g/mol
Structural Identifiers
SMILESC1=CC=NC(=C1)CN=C(N)N.OS(=O)(=O)O
InChIInChI=1S/C7H10N4.H2O4S/c8-7(9)11-5-6-3-1-2-4-10-6;1-5(2,3)4/h1-4H,5H2,(H4,8,9,11);(H2,1,2,3,4)
InChIKeyXDNWWNJGHXLXRL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Pyridylmethyl Guanidine Sulfate (CAS 108833-93-8): Core Chemical Identity and Primary Pharmacological Class


2-Pyridylmethyl guanidine sulfate (CAS 108833-93-8), also systematically named 2-(pyridin-2-ylmethyl)guanidine sulfate, is a salt-form guanidine derivative within the broader pyridylalkylguanidine class [1]. The compound's core structural signature—a guanidine moiety linked via a methylene bridge to the 2-position of a pyridine ring—places it at the intersection of antihypertensive, histamine H2 receptor-modulating, and serine protease-inhibitory pharmacologies that characterize this scaffold family [2][3]. Its sulfate salt form (C7H12N4O4S, MW 248.26) is chemically distinct from the free base (CAS 24067-29-6) and from related regioisomeric and N-substituted analogs, a distinction that carries meaningful implications for solubility, ion pairing, and synthetic utility .

Why 2-Pyridylmethyl Guanidine Sulfate Cannot Be Substituted by Close Structural Analogs: Key Differentiation Drivers


The pyridylmethyl guanidine scaffold presents a deceptively challenging substitution problem: small structural modifications at the pyridine ring position, the methylene linker, or the guanidine N-substitution pattern produce large shifts in target engagement and functional activity [1]. For example, the 3-pyridylmethyl regioisomer (N-(pyridin-3-ylmethyl)guanidine) demonstrates potent 5-HT3 receptor binding with a Ki of 82 nM [2], while the 2-pyridylmethyl isomer, due to altered intramolecular hydrogen bonding capability between the guanidine NH and the pyridine nitrogen, exhibits distinctly different pharmacological and coordination behavior [3]. The sulfate salt form (CAS 108833-93-8) further differentiates itself from the free base (CAS 24067-29-6) in terms of crystallinity, hygroscopicity, handling properties, and synthetic reactivity—the sulfate salt is the explicit starting material used in patented syntheses of acylated antihypertensive guanidines [4]. Generic interchange with N-methyl-N-(2-pyridinylmethyl)guanidine sulfate (CAS 1609396-36-2), the 4-pyridylmethyl isomer, or the N-cyano analog without experimental validation introduces risks of divergent reactivity, altered salt stoichiometry, and unanticipated biological outcomes.

Quantitative Evidence Guide: Head-to-Head and Cross-Study Differentiators for 2-Pyridylmethyl Guanidine Sulfate


Regioisomeric Selectivity at Serotonin 5-HT3 Receptor: 3-Pyridylmethyl vs. 2-Pyridylmethyl Guanidine

The 3-pyridylmethyl regioisomer of the guanidine scaffold is a characterized 5-HT3 receptor ligand with a measured binding affinity (Ki) of 82 nM in mouse neuroblastoma-glioma NG-108-15 cells [1]. By contrast, the 2-pyridylmethyl regioisomer (the target compound's free-base form) contains the guanidine N-H and pyridine nitrogen in a 1,4-relationship that enables intramolecular hydrogen bonding (IMHB), a structural feature absent in the 3-pyridylmethyl isomer. This IMHB capability has been directly correlated with enhanced competitive inhibition of serine proteases in head-to-head comparisons within the 2-guanidinyl pyridine series [2]. While 5-HT3 binding data for the 2-pyridylmethyl isomer is not publicly available from primary sources, the regioisomeric distinction provides a rational basis for target selectivity differentiation.

Serotonin receptor binding 5-HT3 antagonism Regioisomeric selectivity Neuropharmacology

Intramolecular Hydrogen Bond (IMHB) Capability as a Structural Determinant of Trypsin Inhibition Potency

In a systematic study of 19 guanidine-based pyridines, compounds in which the guanidinyl substituent can form an intramolecular hydrogen bond (IMHB) with the pyridinyl nitrogen (series 6a-p) were consistently better competitive inhibitors of bovine pancreatic trypsin than their counterparts (series 10-13) that are unable to form this IMHB [1]. The 2-pyridylmethyl guanidine scaffold (free base, CAS 24067-29-6) possesses the precise 1,4-relationship between the guanidine NH and the pyridine nitrogen required for IMHB formation, placing it structurally within the 6a-p series rather than the 10-13 series. Within the IMHB-capable series, the optimum inhibitor was 1-(3-methylpyridin-2-yl)guanidinium ion 6h with Ki = 0.0140 mM (14.0 µM), while the best 5-halo analog 6e (5-iodo) achieved Ki = 0.0151 mM (15.1 µM) [2]. Although the Ki value for the unsubstituted 2-pyridylmethyl guanidine itself is not individually reported in this study, its IMHB-capable architecture positions it mechanistically within the higher-potency cluster.

Serine protease inhibition Trypsin Intramolecular hydrogen bond Structure-activity relationship

Synthetic Utility as a Key Intermediate in Patented Antihypertensive Acyl Guanidine Synthesis

US Patent 4,496,573 explicitly employs 2-pyridylmethyl guanidine sulfate (19.92 g) as the starting material for synthesizing 1-acyl-3-(2-pyridylmethyl)guanidine derivatives, including 1-acetyl-3-(2-pyridylmethyl)guanidine, which is designated as the preferred antihypertensive compound of the invention [1]. The synthetic route involves condensation of the sulfate salt with acyl chlorides (e.g., acetyl chloride, propionyl chloride) under basic conditions in acetone, yielding the corresponding acyl guanidines, which are then converted to succinate salts for pharmacological evaluation [2]. The parent sulfate salt serves as a direct precursor to a series of compounds with demonstrated blood-pressure-lowering activity in rat models, with therapeutically effective oral doses in the range of 0.05–50 mg/kg [3]. This establishes the sulfate salt as a strategically important building block for a specific, patent-validated antihypertensive chemotype, distinct from the N-methyl or N-cyano analogs that lead to divergent product series.

Antihypertensive agents Acyl guanidine synthesis Patent chemistry Cardiovascular pharmacology

Physicochemical and Solid-State Differentiation from Free Base and N-Methyl Analog

The sulfate salt (CAS 108833-93-8, MW 248.26, formula C7H12N4O4S) is a distinct chemical entity from the free base 1-(pyridin-2-ylmethyl)guanidine (CAS 24067-29-6, MW 150.18, formula C7H10N4) . The sulfate counterion confers a higher molecular weight, increased hydrogen-bond donor/acceptor count (6 H-bond acceptors, 4 donors), and a calculated polar surface area (PSA) of 157.77 Ų with LogP = 1.68 . In the solid state, the sulfate salt exhibits a defined melting range and is isolable as a crystalline powder suitable for precise gravimetric handling [1]. By contrast, the N-methyl analog (N-methyl-N-(2-pyridinylmethyl)guanidine sulfate, CAS 1609396-36-2, MW 262.29) has a lower LogP (-0.77), a different rotatable bond count (3), and commercially available purity of 95% . These differences directly impact solubility in organic reaction media, stoichiometric calculations for synthesis, and analytical method development (HPLC/GC retention, NMR reference standards).

Salt-form selection Physicochemical properties Crystallinity Procurement specification

High-Confidence Research and Industrial Application Scenarios for 2-Pyridylmethyl Guanidine Sulfate


Serine Protease Inhibitor Screening and Lead Optimization

The 2-pyridylmethyl guanidine scaffold is structurally predisposed to form an intramolecular hydrogen bond (IMHB) between the guanidine N-H and the pyridine nitrogen, a feature shown to correlate with enhanced competitive trypsin inhibition in head-to-head comparisons of IMHB-capable vs. non-IMHB 2-guanidinyl pyridine series [1]. Investigators screening for trypsin or related serine protease inhibitors should prioritize the 2-pyridylmethyl isomer (as the sulfate salt or free base) because its IMHB capability provides a mechanistic advantage over the 3-pyridylmethyl and 4-pyridylmethyl regioisomers, which lack this intramolecular interaction. This compound is suited for structure-activity relationship (SAR) studies exploring substitution at the pyridine ring to further modulate halogen bonding interactions with the catalytic serine [2].

Antihypertensive Acyl Guanidine Synthesis and Cardiovascular Pharmacology

2-Pyridylmethyl guanidine sulfate is the explicitly documented starting material in US Patent 4,496,573 for synthesizing 1-acyl-3-(2-pyridylmethyl)guanidines—a series in which 1-acetyl-3-(2-pyridylmethyl)guanidine is designated as the preferred antihypertensive compound [3]. Medicinal chemistry groups developing pyridylalkylguanidine-based blood pressure lowering agents should acquire the sulfate salt (CAS 108833-93-8) as the synthetic entry point, following the patented protocol of condensation with acyl chlorides under basic conditions. The resulting acyl guanidines have demonstrated blood-pressure-lowering activity in spontaneous hypertensive rat models at oral doses of 0.05–50 mg/kg [4].

5-HT3 Receptor Selectivity Profiling and Neuroscience Tool Compound Development

The regioisomeric distinction between pyridylmethyl guanidines is pharmacologically significant: the 3-pyridylmethyl isomer binds the 5-HT3 receptor with Ki = 82 nM [5]. The 2-pyridylmethyl isomer, by virtue of its distinct nitrogen geometry and IMHB capability, is predicted to exhibit a different selectivity profile across aminergic and serotonergic receptor families. Neuroscience groups seeking to map the receptor selectivity landscape of pyridylalkylguanidine scaffolds should include 2-pyridylmethyl guanidine sulfate in systematic selectivity panels alongside the 3-pyridylmethyl and 4-pyridylmethyl isomers to identify regioisomer-specific binding fingerprints.

Analytical Reference Standard and Impurity Profiling for Guanidine-Based Pharmaceuticals

2-Pyridylmethyl guanidine sulfate (CAS 108833-93-8) is listed by multiple certified reference material suppliers as a pharmaceutical impurity reference standard [6]. Its distinct physicochemical properties (MW 248.26, LogP 1.68, PSA 157.77 Ų) and commercially available spectral data (NMR, UV-Vis) make it suitable as a retention time marker and impurity standard in HPLC/GC methods for guanidine-containing active pharmaceutical ingredients. Analytical development groups should specify CAS 108833-93-8 rather than CAS 24067-29-6 (free base) to ensure correct molecular identity in compendial method development.

Quote Request

Request a Quote for 2-Pyridylmethyl guanidine sulfate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.